Glycyl-L-glutamine monohydrate is a dipeptide composed of glycine and glutamine, existing in a hydrated form with one molecule of water per molecule of the dipeptide. It is a naturally occurring compound found in biological systems, particularly as a prominent end product of β-endorphin processing in regions of the brain associated with cardiovascular regulation, as well as in the pituitary gland and several peripheral tissues. [] While not an opioid peptide itself, it demonstrates significant biological activity and is considered a potential neuromodulator. [] Glycyl-L-glutamine monohydrate's role in scientific research revolves around its potential therapeutic applications, particularly in areas such as cardiovascular regulation, neuroprotection, and immune function.
Glycyl-L-glutamine monohydrate is a dipeptide composed of the amino acids glycine and L-glutamine. It is recognized for its potential applications in pharmaceutical and nutritional fields due to its role in protein synthesis and cellular metabolism. This compound is classified under amino acid derivatives, specifically as a peptide, which plays a crucial role in various biochemical processes.
Glycyl-L-glutamine monohydrate is derived from the condensation reaction between glycine and L-glutamine. Glycine is the simplest amino acid, while L-glutamine is an important amino acid involved in nitrogen transport and metabolism within the body. The classification of this compound falls under peptides, which are short chains of amino acids linked by peptide bonds.
Several methods have been developed for synthesizing glycyl-L-glutamine monohydrate, each with distinct procedures and conditions:
Glycyl-L-glutamine monohydrate has the molecular formula with a molecular weight of approximately 221.22 g/mol. The structure consists of a glycine residue linked to a glutamine residue via a peptide bond.
Glycyl-L-glutamine can participate in various biochemical reactions:
The stability and reactivity of glycyl-L-glutamine depend on environmental factors such as pH and temperature, which can influence its solubility and interaction with other compounds.
Glycyl-L-glutamine functions primarily as a substrate in protein synthesis, contributing to cellular functions such as:
Glycyl-L-glutamine monohydrate has several scientific uses:
Glycyl-L-glutamine (Gly-Gln) is primarily synthesized endogenously through the proteolytic processing of the neuropeptide β-endorphin. This precursor hormone undergoes enzymatic cleavage at the Lys²⁹-Arg³⁰ and Lys²⁷-Lys²⁸ peptide bonds, catalyzed by endopeptidases with specificity for consecutive basic residues. Subsequent carboxypeptidase B-like activity releases the C-terminal dipeptide Gly-Gln (β-endorphin³¹⁻³²) [10]. Isolated from porcine pituitary tissue, Gly-Gln coexists with β-endorphin in secretory vesicles, indicating its status as a neurosecretory molecule rather than a metabolic byproduct [3] [10].
Physiologically, Gly-Gln acts as an endogenous modulator of β-endorphin(1-31), exhibiting dose-dependent antagonism in neuronal and immune systems. Electrophysiological studies demonstrate its potent inhibitory effect on brainstem neuronal firing, suggesting a role in attenuating opioid-mediated excitability [10]. In immune modulation, Gly-Gln bidirectionally regulates lymphocyte proliferation: picomolar concentrations (10⁻¹² M) enhance phytohemagglutinin (PHA)-induced blastogenesis, while micromolar levels (10⁻⁷ M) suppress immune responses [3]. This bifunctionality positions Gly-Gln as a fine-tuned regulator of endorphinergic pathways.
Table 1: β-Endorphin Cleavage Products Generating Glycyl-L-glutamine
Precursor Fragment | Cleavage Sites | Enzymes Involved | Biological Activity |
---|---|---|---|
β-Endorphin(1-31) | Lys²⁹-Arg³⁰ | Endopeptidase | Precursor to Gly-Gln |
β-Endorphin(1-27) | Lys²⁷-Lys²⁸ | Endopeptidase | Intermediate fragment |
Glycyl-L-glutamine | C-terminal (³¹-³²) | Carboxypeptidase B | Neuroinhibitory; Immunomodulatory |
While enzymatic cleavage of β-endorphin remains the primary biosynthetic route, dipeptidyl peptidases (DPPs) contribute to Gly-Gln biogenesis through peptide degradation and synthesis. However, the instability of Gly-Gln in biological matrices complicates its endogenous persistence. Unlike stabilized dipeptides (e.g., L-alanyl-L-glutamine), Gly-Gln undergoes rapid hydrolysis in aqueous environments due to its N-terminal glycine residue, which exhibits lower steric hindrance compared to bulkier amino acids [4] [7].
In vitro studies reveal that Gly-Gln’s half-life in physiological buffers (pH 7.4, 37°C) is significantly shorter (<24 hours) than counterparts like L-valyl-L-glutamine or L-isoleucyl-L-glutamine. This susceptibility to enzymatic hydrolysis suggests that DPPs may function bidirectionally – generating Gly-Gln from larger peptides while simultaneously degrading it into constituent amino acids (glycine and glutamine) [4]. The absence of specific DPP isoforms identified in Gly-Gln metabolism in the search results highlights a research gap, though its structural similarity to other glutamine dipeptides implies potential involvement of DPP-IV or similar enzymes.
Gly-Gln’s functional integrity is critically influenced by its stability profile, which follows pseudo-first-order degradation kinetics in aqueous solutions. Two primary degradation pathways exist: (1) Peptide bond hydrolysis yielding glycine and glutamine, and (2) Intramolecular cyclization of glutamine’s side chain to form neuroactive pyroglutamate derivatives [4]. The pH-rate profile reveals maximal stability at pH 6.0, with accelerated degradation under acidic (catalyzing deamination) or alkaline (promoting hydrolysis) conditions [4] [7].
Comparative kinetic analyses demonstrate that Gly-Gln degrades faster than other glutamine dipeptides. At 60°C and pH 6.0, its degradation rate constant (k = 1.24 × 10⁻³ h⁻¹) is 1.5-fold higher than L-alanyl-L-glutamine and 3-fold higher than L-valyl-L-glutamine. This instability stems from glycine’s minimal side chain, which reduces steric protection of the peptide bond [4]. Temperature dramatically impacts shelf-life: at 25°C, Gly-Gln remains stable for ~18 months, but this plummets to <1 week at 60°C due to an activation energy of 27.1 kcal/mol [4].
Table 2: Stability Parameters of Glycyl-L-glutamine vs. Glutamine Dipeptides
Dipeptide | Rate Constant (k) at 60°C, pH 6.0 (×10⁻³ h⁻¹) | Relative Degradation Rate (Gly-Gln = 1.0) | Primary Degradation Mechanism |
---|---|---|---|
Glycyl-L-glutamine | 1.24 | 1.00 | Peptide bond hydrolysis |
L-alanyl-L-glutamine | 0.83 | 0.67 | Deamination/cyclization |
L-leucyl-L-glutamine | 0.68 | 0.55 | Peptide bond hydrolysis |
L-valyl-L-glutamine | 0.41 | 0.33 | Peptide bond hydrolysis |
L-isoleucyl-L-glutamine | 0.38 | 0.31 | Peptide bond hydrolysis |
In biological matrices, Gly-Gln’s degradation to 5-pyrrolidone-2-carboxylic acid (pyroglutamate) is catalyzed by non-enzymatic hydrolysis, with first-order kinetics observed in plasma and cerebrospinal fluid [4] [7]. This instability necessitates careful handling in research applications, with recommended storage at <15°C in anhydrous conditions to preserve bioactivity [1] [5]. Despite its lability, Gly-Gln demonstrates superior stability over free glutamine in cell culture media during autoclaving (121°C), retaining >90% integrity after 20 minutes, whereas glutamine degrades by >40% under identical conditions [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7